
GSK2606414
Descripción general
Descripción
GSK2606414 is a potent, selective inhibitor of protein kinase R (PKR)-like endoplasmic reticulum kinase (PERK), a key mediator of the unfolded protein response (UPR) during endoplasmic reticulum (ER) stress . Beyond its primary role in modulating PERK signaling, recent studies have identified additional mechanisms of action, including inhibition of the ATP-binding cassette subfamily G member 2 (ABCG2) transporter, which contributes to multidrug resistance (MDR) in cancer . Its ability to cross the blood-brain barrier (BBB) makes it a candidate for neurodegenerative disease research .
Métodos De Preparación
Rutas sintéticas y condiciones de reacción: GSK2606414 se sintetiza mediante un proceso químico de múltiples pasos. Los pasos clave incluyen la formación del núcleo de pirrolopirimidina, seguido de la introducción de los grupos indolinilo y trifluorometilfenilo. Las condiciones de reacción típicamente implican el uso de solventes orgánicos, catalizadores y temperaturas controladas para garantizar las transformaciones químicas deseadas.
Métodos de producción industrial: En entornos industriales, la producción de this compound implica la síntesis a gran escala utilizando condiciones de reacción optimizadas para maximizar el rendimiento y la pureza. El proceso incluye medidas rigurosas de control de calidad para garantizar la consistencia y la seguridad del producto final .
Análisis De Reacciones Químicas
Tipos de reacciones: GSK2606414 principalmente experimenta reacciones típicas de sus grupos funcionales, incluyendo:
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo indolinilo.
Reducción: Las reacciones de reducción pueden ocurrir en el núcleo de pirrolopirimidina.
Sustitución: Las reacciones de sustitución son posibles en el grupo trifluorometilfenilo.
Reactivos y condiciones comunes:
Oxidación: Agentes oxidantes comunes como el peróxido de hidrógeno o el permanganato de potasio.
Reducción: Agentes reductores como el borohidruro de sodio o el hidruro de aluminio y litio.
Sustitución: Agentes halogenantes o nucleófilos en condiciones controladas.
Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizados. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la sustitución puede introducir varios grupos funcionales .
Aplicaciones Científicas De Investigación
GSK2606414 tiene una amplia gama de aplicaciones de investigación científica, que incluyen:
Química: Utilizado como un compuesto de herramienta para estudiar la vía PERK y su papel en las respuestas al estrés celular.
Biología: Investiga los efectos de la inhibición de PERK en los procesos celulares, incluida la síntesis de proteínas y la apoptosis.
Medicina: Explora posibles aplicaciones terapéuticas en el tratamiento de enfermedades neurodegenerativas, cáncer y condiciones isquémicas.
Industria: Utilizado en el desarrollo de nuevos fármacos dirigidos a la vía PERK y los mecanismos de señalización relacionados
Mecanismo De Acción
GSK2606414 ejerce sus efectos inhibiendo selectivamente la enzima PERK. PERK es un actor clave en la vía de respuesta a proteínas mal plegadas, que se activa en condiciones de estrés del retículo endoplásmico. Al inhibir PERK, this compound previene la fosforilación del factor de iniciación de la traducción eucariota 2 alfa (eIF2α), reduciendo así la síntesis de proteínas y aliviando el estrés celular. Este mecanismo es particularmente relevante en condiciones como las enfermedades priónicas y el Alzheimer, donde el mal plegamiento y la agregación de proteínas son prominentes .
Compuestos similares:
KIRA6: Otro inhibidor que se dirige a la vía de respuesta a proteínas mal plegadas, inhibiendo específicamente la actividad quinasa de la enzima 1 que requiere inositol (IRE1).
GSK2656157: Un inhibidor de PERK similar con potencia y selectividad comparables.
Unicidad: this compound es único en su alta selectividad para PERK sobre otras quinasas, lo que lo convierte en una herramienta valiosa para estudiar el papel específico de PERK en varias enfermedades. Su capacidad para cruzar la barrera hematoencefálica y su biodisponibilidad oral mejoran aún más su potencial como agente terapéutico .
Comparación Con Compuestos Similares
KU55933 (ABCG2 Inhibitor)
- Mechanism : KU55933 is a selective ABCG2 inhibitor that reverses MDR by blocking drug efflux.
- Efficacy : At 1 µM, KU55933 achieved a 7.63-fold reversal of doxorubicin resistance in ABCG2-overexpressing colorectal cancer cells, compared to 3.50-fold for GSK2606414 at the same concentration. However, this compound showed dose-dependent efficacy, reaching 10.11-fold reversal at 3 µM .
Table 1: IC50 Reversal of Doxorubicin in S1-M1-80 Vector Cells
Treatment | IC50 (µM) | Fold Reversal |
---|---|---|
Doxorubicin alone | 11.92 | 1.00 |
+ KU55933 (1 µM) | 1.56 | 7.63 |
+ this compound (1 µM) | 3.40 | 3.50 |
+ this compound (3 µM) | 1.18 | 10.11 |
Data sourced from cytotoxic assays in colorectal cancer models .
ISRIB (Integrated Stress Response Inhibitor)
- Mechanism : ISRIB reverses translational repression by stabilizing phosphorylated eukaryotic initiation factor 2B (eIF2B).
- Efficacy : In prion-diseased mice, both this compound and ISRIB restored protein synthesis and prevented neurodegeneration. However, ISRIB achieved only ~70% recovery of protein synthesis vs. ~100% with this compound .
- Therapeutic Window : ISRIB’s partial inhibition of the UPR pathway reduces adverse effects compared to this compound’s broad PERK suppression .
Salubrinal (eIF2α Dephosphorylation Inhibitor)
- Mechanism : Salubrinal enhances eIF2α phosphorylation, prolonging ER stress responses.
- Contrast with this compound : In intracerebral hemorrhage (ICH) models, this compound reduced apoptosis markers (e.g., CHOP, caspase-12) by inhibiting PERK, whereas salubrinal exacerbated neuronal death by amplifying eIF2α signaling .
Sephin1 (PERK Pathway Modulator)
- Mechanism : Sephin1 selectively inhibits a stress-induced phosphatase to prolong PERK activation.
- Outcomes : In neurological disease models, this compound (50 mg/kg) failed to delay disease onset or improve survival, while Sephin1 initially showed promise but caused severe weight loss and mortality at higher doses .
Bortezomib (Proteasome Inhibitor)
- Synergy : this compound enhanced bortezomib’s anti-myeloma effects by suppressing PERK-mediated pro-survival signals (e.g., ATF4), achieving synergistic apoptosis induction .
Key Research Findings
Multidrug Resistance Reversal
- This compound increased intracellular accumulation of mitoxantrone and doxorubicin by 3–10-fold in ABCG2-overexpressing cells, restoring chemosensitivity .
- Molecular docking confirmed stable binding to ABCG2’s hydrophobic pocket (PDB: 6vxi), with critical interactions at Val-401, Leu-405, and Phe-439 .
Neuroprotection
- In Parkinson’s disease (PD) models, this compound reduced PERK phosphorylation, rescuing dopaminergic neurons from 6-OHDA toxicity .
- Improved cognitive function in intermittent hypoxia (IH) models by suppressing CHOP and mitochondrial apoptosis pathways .
Bone Homeostasis
- This compound inhibited osteoclast differentiation via PERK/NF-κB/MAPK pathways, increasing trabecular bone volume (BV/TV) by 25% in ovariectomized mice .
Limitations
Actividad Biológica
GSK2606414 is a potent and selective inhibitor of the protein kinase R-like ER kinase (PERK), with a half-maximal inhibitory concentration (IC50) of approximately 0.4 nM. This compound has garnered significant attention due to its diverse biological activities, particularly in the context of cancer therapy and neuroprotection. The following sections detail the mechanisms of action, therapeutic implications, and specific case studies related to this compound.
This compound primarily functions by inhibiting the PERK pathway, which is crucial in the cellular response to endoplasmic reticulum (ER) stress. By blocking PERK activation, this compound modulates downstream signaling pathways that influence cell survival and apoptosis.
- Inhibition of Apoptotic Pathways : this compound treatment has been shown to upregulate various apoptotic proteins while downregulating pro-apoptotic markers. For instance, it has been reported to elevate levels of anti-apoptotic proteins like Bcl-2 while reducing levels of Bax and caspase 3 in neurotoxic conditions induced by high glucose in neuronal cells (N2A) .
- Impact on Cancer Cells : In cancer models, this compound has demonstrated efficacy in reversing apoptosis induced by other agents, such as the curcumin derivative WZ35 in CT26 colon cancer cells . Additionally, it has been shown to enhance the efficacy of reovirus infection in both two-dimensional (2D) and three-dimensional (3D) culture systems by altering host cell responses to viral-induced ER stress .
Therapeutic Implications
This compound's inhibition of PERK has implications for several diseases beyond cancer, including neurodegenerative disorders. Its ability to mitigate ER stress-related apoptosis positions it as a potential therapeutic agent in various contexts.
Table 1: Summary of Biological Activities of this compound
Case Studies and Research Findings
- Neuroprotective Effects : A study highlighted that this compound significantly reduced markers of ER stress and apoptosis in neuronal cells exposed to high glucose levels. It inhibited the PERK-eIF2α-ATF4-CHOP signaling axis, demonstrating its potential for treating diabetic neuropathy .
- Cancer Therapeutics : In multiple myeloma research, this compound was found to induce apoptosis through upregulation of TRAIL and TNFRSF6 proteins, suggesting its role as a novel therapeutic agent for hematological malignancies .
- Viral Oncolysis : The compound was shown to enhance reovirus replication and protein expression in infected cells, indicating a potential strategy for combining virotherapy with PERK inhibition for improved cancer treatment outcomes .
Q & A
Basic Research Questions
Q. What is the mechanism of action of GSK2606414 in inhibiting PERK, and how selective is it compared to other kinases?
this compound is a potent, orally active inhibitor of PERK (protein kinase R-like endoplasmic reticulum kinase) with an IC50 of 0.4 nM. It binds directly to the kinase domain of PERK, as confirmed by X-ray crystallography, and inhibits autophosphorylation of its cytosolic domain. Selectivity profiling against 294 kinases revealed >100-fold selectivity for PERK over other kinases; only 20 kinases showed >85% inhibition at 10 µM . Researchers should validate PERK-specific effects using kinase activity panels or CRISPR-based PERK knockout controls.
Q. What are the recommended concentrations of this compound for in vitro studies, and how should treatment duration be optimized?
In cell-based assays, this compound is typically used at 0.01–50 µM, with PERK phosphorylation inhibition observed at ≥30 nM in A549 cells . Time-course experiments in ARPE-19 cells showed dose- and time-dependent effects on viability, with significant inhibition at 48–72 hours . For PERK pathway inhibition (e.g., p-eIF2α suppression), concentrations >0.5 µM are required to consistently downregulate downstream targets like CHOP and VEGF .
Q. How can researchers confirm PERK inhibition in cellular assays?
Key validation methods include:
- Measuring phosphorylated PERK (p-PERK) and phosphorylated eIF2α (p-eIF2α) via Western blotting .
- Monitoring downstream markers like ATF4 and CHOP, though these may show paradoxical upregulation at low doses (e.g., 0.05–0.1 µM) due to incomplete pathway suppression .
- Using PERK-specific siRNA or knockout models as comparative controls .
Advanced Research Questions
Q. How does this compound exhibit contradictory effects on apoptosis in different cellular models, and what methodological approaches can resolve these discrepancies?
this compound exacerbates ER stress-induced apoptosis in HCT116 cells but reduces it in SIL1-knockdown HeLa cells . This divergence likely stems from cell-type-specific stress thresholds and off-target effects (e.g., RIPK1 or KIT inhibition at >1 µM) . To resolve contradictions:
- Use transcriptomic or proteomic profiling to identify context-dependent signaling crosstalk.
- Titrate doses to maintain PERK selectivity (≤0.5 µM) and include off-target kinase inhibitors as controls .
Q. What strategies are recommended for validating PERK pathway inhibition by this compound in vivo, considering its pharmacokinetic properties?
In mouse xenograft models (e.g., BxPC3 pancreatic tumors), this compound is administered orally at 50–150 mg/kg, achieving dose-dependent tumor growth inhibition (20–59%) . Key considerations:
- Monitor p-eIF2α levels in tumor tissues to confirm target engagement.
- Assess brain penetration in neurodegenerative models, as this compound has moderate blood-brain barrier permeability .
- Combine with ER stress inducers (e.g., tunicamycin) to amplify PERK-dependent phenotypes .
Q. How should researchers design experiments when this compound affects off-target kinases like KIT or RIPK1?
At concentrations >1 µM, this compound inhibits KIT (Kd = 664 ± 294 nM) and RIPK1, complicating data interpretation . Mitigation strategies include:
- Using lower doses (≤0.5 µM) for PERK-specific studies.
- Employing orthogonal PERK inhibitors (e.g., GSK2656157) or genetic tools (siRNA) to confirm phenotype reproducibility .
- Profiling off-target kinase activity in parallel assays .
Q. What experimental paradigms are effective for studying this compound’s neuroprotective effects in neurodegenerative disease models?
In Parkinson’s disease models, this compound (10 mg/kg, oral) attenuates PERK/p-eIF2α/ATF4/CHOP signaling and improves mitochondrial function, preventing dopaminergic neuron loss . Methodological tips:
- Use chronic dosing regimens to mimic therapeutic conditions.
- Combine with proteostasis modulators (e.g., autophagy inducers) to enhance efficacy .
- Avoid acute high-dose treatments, which may exacerbate ER stress in vulnerable neurons .
Q. Methodological Considerations
Propiedades
IUPAC Name |
1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-[3-(trifluoromethyl)phenyl]ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20F3N5O/c1-31-12-18(21-22(28)29-13-30-23(21)31)15-5-6-19-16(11-15)7-8-32(19)20(33)10-14-3-2-4-17(9-14)24(25,26)27/h2-6,9,11-13H,7-8,10H2,1H3,(H2,28,29,30) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIXVRXARNAVBTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C2=C(N=CN=C21)N)C3=CC4=C(C=C3)N(CC4)C(=O)CC5=CC(=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
451.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1337531-36-8 | |
Record name | 7-Methyl-5-[1-[[3-(trifluoromethyl)phenyl]acetyl]-2,3-dihydro-1H-indol-5-yl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1337531-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | GSK-2606414 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1337531368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | GSK-2606414 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DPP2K6EFW8 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.